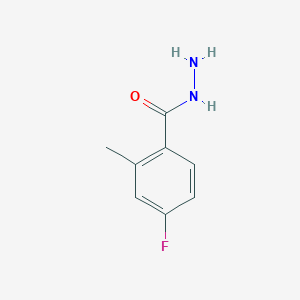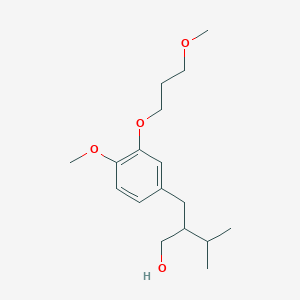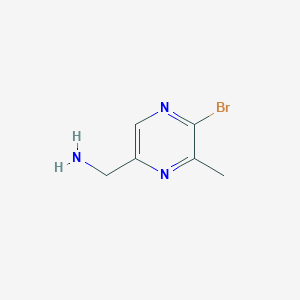
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a pyridine ringThe presence of both nitrogen and sulfur atoms in the thiazole ring contributes to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate typically involves the reaction of 2-chloropyridine-3-carbaldehyde with thioamide derivatives under specific conditions. One common method includes the use of ethyl bromoacetate and a base such as potassium carbonate in an organic solvent like ethanol. The reaction is carried out at elevated temperatures to facilitate the formation of the thiazole ring .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions ensures scalability and cost-effectiveness in large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with different nucleophiles, leading to a variety of derivatives.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Condensation Reactions: The ester group can react with amines to form amides, expanding its chemical versatility.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted thiazole derivatives with varied functional groups.
- Oxidized or reduced forms of the thiazole ring.
- Amide derivatives from ester-amine condensation .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, antifungal, and anticancer properties.
Agrochemicals: Used in the development of insecticides and herbicides due to its bioactive nature.
Material Science: Incorporated into polymers and advanced materials for enhanced properties
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors in microbial and cancer cells.
Pathways Involved: Inhibition of enzyme activity, disruption of cell membrane integrity, and interference with DNA replication
Comparación Con Compuestos Similares
Ethyl 2-(2-Pyridin-3-yl)thiazole-4-carboxylate: Lacks the chlorine atom, resulting in different reactivity and biological activity.
2-Aminothiazole Derivatives: Possess an amino group instead of an ester, leading to distinct pharmacological properties.
Uniqueness: Ethyl 2-(2-Chloropyridin-3-yl)thiazole-4-carboxylate is unique due to the presence of the chlorine atom, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable compound for developing new bioactive molecules and materials .
Propiedades
Fórmula molecular |
C11H9ClN2O2S |
|---|---|
Peso molecular |
268.72 g/mol |
Nombre IUPAC |
ethyl 2-(2-chloropyridin-3-yl)-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)8-6-17-10(14-8)7-4-3-5-13-9(7)12/h3-6H,2H2,1H3 |
Clave InChI |
SOYZYDLLHZUZQN-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CSC(=N1)C2=C(N=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-Iodo-2-methyloxazolo[4,5-b]pyridine](/img/structure/B13659525.png)

![Ethyl 8-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13659534.png)





![2-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B13659565.png)
![Ethyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B13659581.png)

![barium(2+) [(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B13659595.png)
